molecular formula C17H20N2O6S B2700595 Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate CAS No. 1219322-11-8

Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2700595
CAS No.: 1219322-11-8
M. Wt: 380.42
InChI Key: LBRJMSYHDIHBMH-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate (CAS 1219322-11-8) is a sophisticated benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C17H20N2O6S and a molecular weight of 380.42 g/mol, features a unique hybrid structure that combines a benzofuran core with a pyrrolidine carboxamide moiety bearing a methylsulfonyl group . The benzofuran scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . The specific substitution pattern on this molecule suggests its potential application as a key intermediate or building block in the synthesis of more complex bioactive molecules . Researchers may utilize this compound in the design and development of novel therapeutic agents, leveraging its structural features to interact with various biological targets. The presence of the methylsulfonyl group can influence the compound's physicochemical properties and its binding affinity to target proteins, making it a valuable probe for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-3-24-17(21)15-14(11-7-4-5-9-13(11)25-15)18-16(20)12-8-6-10-19(12)26(2,22)23/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRJMSYHDIHBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group through sulfonylation reactions. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures that may exhibit novel properties.

Biology

  • Potential Biological Activities: Research indicates that this compound may possess antimicrobial and anticancer properties. A study evaluated its inhibitory effects on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels .

Medicine

  • Therapeutic Effects: Investigated as a potential drug candidate for various diseases, particularly in oncology and infectious diseases. Its mechanism of action may involve interaction with specific molecular targets, altering enzyme or receptor activity.

Industry

  • Material Development: The compound is explored for use in developing new materials and as a catalyst in chemical reactions, enhancing reaction efficiency and product yield.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HeLa cancer cells with an IC50 value suggesting effective therapeutic potential.
COX-II InhibitionExplored as a potential COX-II inhibitor, showing promising anti-inflammatory properties comparable to existing drugs like Celecoxib.
Drug DesignDiscussed the influence of bioisosteres on drug design, highlighting how modifications to the compound can enhance potency and selectivity against biological targets.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzofuran Family

Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Features a methylsulfinyl group at position 3, a cyclohexyl substituent at position 5, and an acetate ester at position 2 .
  • Key Differences :
    • The target compound has a pyrrolidine-2-carboxamido group instead of a methylsulfinyl group.
    • The methylsulfonyl group in the target compound replaces the methylsulfinyl group, increasing oxidation state and polarity.
  • Pharmacological Relevance : Methylsulfinyl derivatives are associated with antimicrobial and antitumor activities, suggesting that the target compound’s modifications may enhance these effects .
RS 39604 (1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride)
  • Structure: Contains a methylsulfonylaminoethyl-piperidine group and a benzofuran-like aromatic system .
  • Key Differences :
    • RS 39604 has a piperidine ring and a sulfonamide linkage, whereas the target compound uses a pyrrolidine-carboxamide scaffold.
    • The benzofuran core in the target compound may offer distinct electronic and steric properties compared to RS 39604’s substituted phenyl ring.
  • Functional Insight : The methylsulfonyl group in RS 39604 improves solubility and receptor binding, a property likely shared with the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties
Compound Name Molecular Weight Substituents (Position) Key Functional Groups Reported Activities
Target Compound ~408.4 g/mol 3: Pyrrolidine-2-carboxamido Methylsulfonyl, Carboxylate ester Potential antitumor, antimicrobial
Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-... ~378.5 g/mol 3: Methylsulfinyl, 5: Cyclohexyl Acetate ester Antimicrobial, Antifungal
RS 39604 ~605.1 g/mol Piperidinyl, Methylsulfonylamino Chloro, Methoxy Serotonin receptor modulation
Key Observations:
  • Molecular Weight : The target compound’s intermediate molecular weight (~408 g/mol) may balance bioavailability and membrane permeability compared to bulkier analogues like RS 39603.

Biological Activity

N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, a sulfonamide moiety, and an imidazole ring, which are critical for its biological activity. The molecular formula is C22H24F3N3O3SC_{22}H_{24}F_3N_3O_3S with a molecular weight of approximately 471.5 g/mol.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, in one study, derivatives similar to N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., Jurkat and A-431 cells) .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

This suggests that the presence of specific substituents in the phenyl and imidazole rings can enhance cytotoxicity.

The mechanism through which N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide exerts its effects may involve interaction with cellular proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that this compound interacts primarily through hydrophobic contacts with minimal hydrogen bonding .

Study on Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of the compound and assessed their anticancer efficacy using MTT assays. One derivative exhibited superior activity against the HT29 colorectal cancer cell line with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

Additionally, compounds related to N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.
  • Imidazole Ring : Essential for biological activity; modifications here can lead to significant changes in potency.
  • Sulfonamide Moiety : Contributes to the overall stability and interaction with target proteins.

Q & A

Q. Methodological Notes

  • Crystallography: SHELX programs (e.g., SHELXL) are industry standards for small-molecule refinement, enabling precise determination of bond lengths/angles .
  • Synthetic Challenges: Low yields in amidation steps may require alternative coupling agents (e.g., HATU) or microwave-assisted synthesis .
  • Data Interpretation: Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in complex spectra .

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